molecular formula C26H20N8O3 B2561933 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide CAS No. 1171959-32-2

2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide

Cat. No.: B2561933
CAS No.: 1171959-32-2
M. Wt: 492.499
InChI Key: WKDXHSAWKSLGCV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indole group, a pyrazole group, and a pyrimidine group. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may contribute to the compound’s potential biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, stability, and reactivity could be influenced by the functional groups present in the molecule .

Scientific Research Applications

Anticancer Applications

Several studies have synthesized derivatives of the complex chemical compound , demonstrating moderate to high anticancer activity. For instance, new compounds synthesized through reaction of hydrazonoyl halides with certain substrates have been evaluated against the MCF-7 human breast carcinoma cell line, indicating significant anticancer potential (Abdelhamid et al., 2016). Additionally, pyrazolo[3,4-d]pyrimidine analogues have been prepared, showing cell growth inhibitory activity, highlighting the potential of these compounds in cancer treatment research (Taylor & Patel, 1992).

Anti-Inflammatory Applications

Compounds derived from the pyrazolo[3,4-d]pyrimidin-4-ones family have been investigated for their anti-inflammatory properties. Studies have synthesized and tested various derivatives for anti-inflammatory and analgesic activities, demonstrating comparable or superior effects to standard drugs like indomethacin (Ismail et al., 2007). This suggests their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects.

Antimicrobial Applications

Research into the antimicrobial activity of derivatives has also been conducted, with some compounds showing promising antibacterial and antifungal activities comparable to established antimicrobial agents. The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has resulted in new antimicrobial agents (Hossan et al., 2012). These findings underscore the compound's relevance in developing new therapeutic agents targeting resistant microbial strains.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds with similar structures are often involved in interactions with enzymes or receptors .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

Properties

CAS No.

1171959-32-2

Molecular Formula

C26H20N8O3

Molecular Weight

492.499

IUPAC Name

2-(1H-indol-3-yl)-N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-oxoacetamide

InChI

InChI=1S/C26H20N8O3/c1-14-7-9-16(10-8-14)33-23-19(13-28-33)24(36)31-26(30-23)34-21(11-15(2)32-34)29-25(37)22(35)18-12-27-20-6-4-3-5-17(18)20/h3-13,27H,1-2H3,(H,29,37)(H,30,31,36)

InChI Key

WKDXHSAWKSLGCV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C(=O)C5=CNC6=CC=CC=C65

solubility

not available

Origin of Product

United States

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